molecular formula C13H17N3O5 B2367855 (2S)-2-(4-acetamido-2-nitroanilino)-3-methylbutanoic acid CAS No. 1331894-60-0

(2S)-2-(4-acetamido-2-nitroanilino)-3-methylbutanoic acid

カタログ番号 B2367855
CAS番号: 1331894-60-0
分子量: 295.295
InChIキー: JQSOCJXMXMBGFD-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-2-(4-acetamido-2-nitroanilino)-3-methylbutanoic acid, commonly known as Ac-SDKP, is a peptide with a molecular formula of C14H18N4O6. This peptide was first identified in 1977 as an endogenous substance in human urine. Since then, Ac-SDKP has been studied extensively for its potential therapeutic applications in various diseases.

作用機序

The mechanism of action of Ac-SDKP is not fully understood. However, it has been suggested that Ac-SDKP may act through the inhibition of the renin-angiotensin system (RAS) and the activation of the Smad signaling pathway. The RAS is a complex system that regulates blood pressure and fluid balance. The activation of the RAS can lead to the development of cardiovascular disease and pulmonary fibrosis. Ac-SDKP has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is a key enzyme in the RAS. The activation of the Smad signaling pathway is involved in the regulation of cell growth and differentiation. Ac-SDKP has been shown to activate the Smad signaling pathway, which may help prevent the development and progression of cancer.
Biochemical and Physiological Effects:
Ac-SDKP has been shown to have various biochemical and physiological effects. In cardiovascular disease, Ac-SDKP has been shown to reduce the deposition of collagen and inhibit the proliferation of fibroblasts, which may help prevent the development of heart failure. In pulmonary fibrosis, Ac-SDKP has been shown to inhibit the proliferation of fibroblasts and reduce the deposition of collagen, which may help prevent the progression of the disease. In cancer, Ac-SDKP has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which may help prevent the development and progression of cancer.

実験室実験の利点と制限

The advantages of using Ac-SDKP in lab experiments include its potential therapeutic applications in various diseases and its ability to inhibit the activity of ACE and activate the Smad signaling pathway. However, the limitations of using Ac-SDKP in lab experiments include its high cost and the difficulty in synthesizing large quantities of the peptide.

将来の方向性

There are several future directions for the research on Ac-SDKP. One direction is to investigate the potential therapeutic applications of Ac-SDKP in other diseases, such as renal disease and neurodegenerative disease. Another direction is to study the mechanism of action of Ac-SDKP in more detail, particularly its interaction with the RAS and the Smad signaling pathway. Additionally, the development of new synthesis methods for Ac-SDKP may help overcome the limitations of using the peptide in lab experiments. Finally, the development of Ac-SDKP analogs with improved pharmacokinetic properties may help enhance its therapeutic potential.

合成法

Ac-SDKP can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid support, while in solution-phase peptide synthesis, the peptide is synthesized in solution. The synthesis of Ac-SDKP involves the coupling of N-acetylserine with N-(9-fluorenylmethoxycarbonyl)-L-aspartic acid β-benzyl ester, followed by the removal of the protecting groups and the coupling of N-acetyl-L-lysine. The final step involves the nitration of the aniline group of the lysine residue using nitric acid.

科学的研究の応用

Ac-SDKP has been studied for its potential therapeutic applications in various diseases, including cardiovascular disease, pulmonary fibrosis, and cancer. In cardiovascular disease, Ac-SDKP has been shown to have anti-fibrotic and anti-inflammatory effects, which may help prevent the development of heart failure. In pulmonary fibrosis, Ac-SDKP has been shown to inhibit the proliferation of fibroblasts and reduce the deposition of collagen, which may help prevent the progression of the disease. In cancer, Ac-SDKP has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which may help prevent the development and progression of cancer.

特性

IUPAC Name

(2S)-2-(4-acetamido-2-nitroanilino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c1-7(2)12(13(18)19)15-10-5-4-9(14-8(3)17)6-11(10)16(20)21/h4-7,12,15H,1-3H3,(H,14,17)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSOCJXMXMBGFD-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。